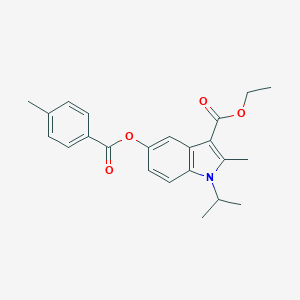
Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes an indole core substituted with various functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core is of interest in the study of biological processes and the development of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate: This compound shares a similar structure but has a benzofuran core instead of an indole core.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, showing antiviral activity.
Uniqueness
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
312584-74-0 |
|---|---|
Molekularformel |
C23H25NO4 |
Molekulargewicht |
379.4g/mol |
IUPAC-Name |
ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-6-27-23(26)21-16(5)24(14(2)3)20-12-11-18(13-19(20)21)28-22(25)17-9-7-15(4)8-10-17/h7-14H,6H2,1-5H3 |
InChI-Schlüssel |
WNOXMOWWCVOMGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-bromophenyl)methanone](/img/structure/B378559.png)
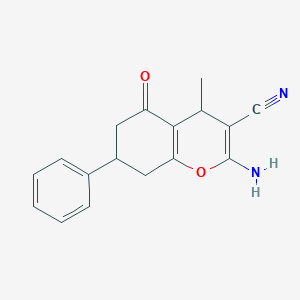
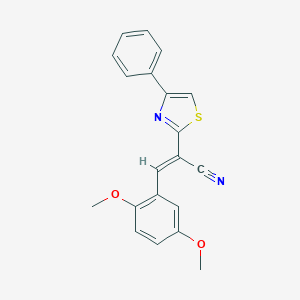
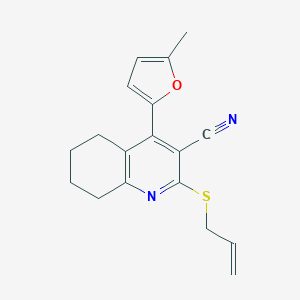
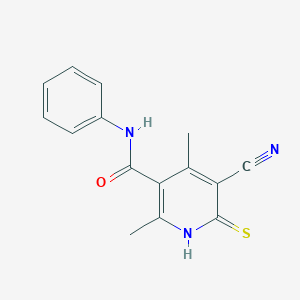
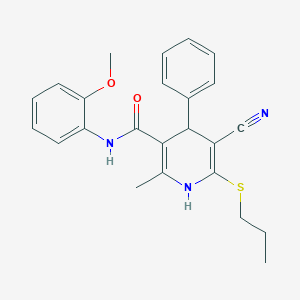
![N-{2-(2-chlorophenyl)-1-[(3-hydroxyanilino)carbonyl]vinyl}benzamide](/img/structure/B378570.png)
![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B378571.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}benzamide](/img/structure/B378572.png)
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B378574.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-fluoroanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B378575.png)
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(4-bromophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B378576.png)
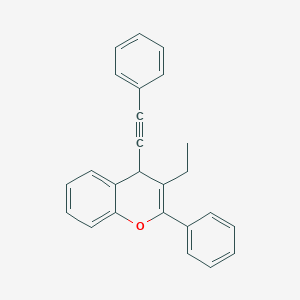
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B378580.png)
